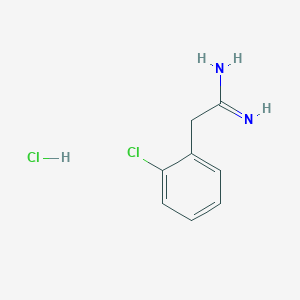
2-(2-Chlorophenyl)ethanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)ethanimidamide hydrochloride is a unique chemical compound. It is a solid in form . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of 2-(2-Chlorophenyl)ethanimidamide hydrochloride is C8H10Cl2N2 . Its molecular weight is 205.08 . The SMILES string representation is ClC1=C(CC(N)=N)C=CC=C1.Cl .Physical And Chemical Properties Analysis
2-(2-Chlorophenyl)ethanimidamide hydrochloride is a solid . Its molecular weight is 205.08 . The SMILES string representation is ClC1=C(CC(N)=N)C=CC=C1.Cl .Applications De Recherche Scientifique
Environmental Analysis and Remediation
Research has focused on the development of novel methods for environmental analysis and the remediation of pollutants using various chemical compounds and processes. For instance, the use of TiO2 nanotubes has been investigated for the solid-phase extraction of DDT and its metabolites in environmental water samples, showcasing the potential of nanomaterials in enhancing detection limits and recoveries of environmental pollutants Zhou, Ding, Xiao, Liu, & Guo, 2007. Additionally, the development of dispersive liquid-phase microextraction techniques using novel ionic liquids for the extraction and determination of dicofol and its degradation products in water samples has been described, highlighting advancements in sample preparation techniques for environmental analysis Li, Fang, Chen, Wang, Wang, Ren, & Huang, 2010.
Photocatalytic Degradation
Studies have explored the photocatalytic degradation of chlorophenols, a class of environmental pollutants, using modified titanium dioxide. One study investigated the degradation of 2-chlorophenol using copper-doped TiO2 under visible light, demonstrating the effectiveness of modified photocatalysts in degrading chlorophenols and potentially improving water purification processes Lin, Sopajaree, Jitjanesuwan, & Lu, 2018.
Novel Synthesis Methods
In the pharmaceutical and chemical industries, innovative synthesis methods for compounds such as lorcaserin hydrochloride, a drug used for weight management, have been developed. These methods aim to improve yield, purity, and enantioselectivity, offering scalable and economical approaches for drug production Zhu, Wang, Bian, Zhang, Wei, & Xu, 2015.
Advanced Oxidation Processes
The efficiency of advanced oxidation processes (AOPs) in the treatment of wastewater containing chlorophenols has been examined, with a focus on catalytic hydrodechlorination using Pd/activated carbon catalysts. This research contributes to the development of more effective wastewater treatment technologies, reducing the toxicity of chlorophenol-containing discharges Calvo, Mohedano, Casas, Gilarranz, & Rodriguez, 2004.
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-chlorophenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCZDPJRZVWXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)ethanimidamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2596203.png)
![Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2596204.png)
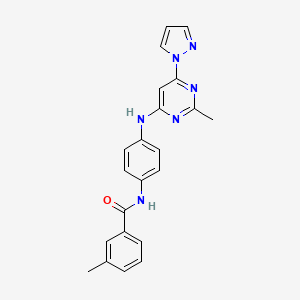
![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)
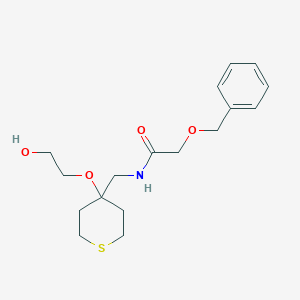
![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)
![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2596219.png)
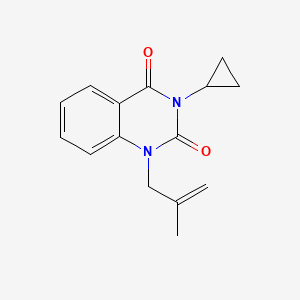
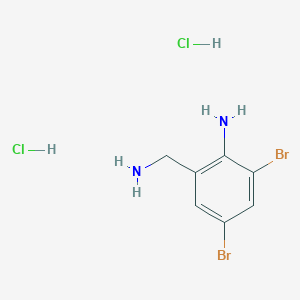
![7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)
![2-Imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidine-3-carboxamide](/img/structure/B2596225.png)
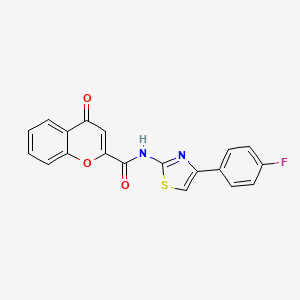
![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)